molecular formula C14H10Cl2O2 B1422188 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid CAS No. 1261984-41-1

4-(2,5-Dichlorophenyl)-3-methylbenzoic acid

Cat. No. B1422188
M. Wt: 281.1 g/mol
InChI Key: PPMPMXGZFLVNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, etc. Chemical properties like acidity, basicity, reactivity, etc., are also analyzed .

Scientific Research Applications

Host Structure and Guest Accommodation

The coordination assembly of similar compounds to 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid forms stable host structures through hydrogen bonds. These structures can accommodate various guest species, ranging from simple molecules like water to larger molecules like trans-1,2-bis(4-pyridyl)ethene (Varughese & Pedireddi, 2005).

Structural Analyses and Comparisons

The molecular structure of compounds resembling 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid has been analyzed, revealing similarities in bond parameters and dihedral angles with other closely related compounds (Gowda et al., 2008).

Molecular and Vibrational Studies

Studies on compounds structurally related to 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid have focused on molecular structure, vibrational wavenumbers, and hyperpolarizability. These analyses provide insights into the stability of the molecule, charge transfer, and interactions within the molecule (Kumar et al., 2014).

Supramolecular Assemblies

Research involving compounds similar to 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid has led to the development of novel supramolecular assemblies. These assemblies are characterized by their stability and the formation of complex hydrogen bonding networks (Varughese & Pedireddi, 2005).

Synthesis and Characterization of Derivatives

Various derivatives of compounds akin to 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid have been synthesized and characterized. These derivatives have been studied for their structural properties and potential applications (Yusof et al., 2010).

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed for the rapid and efficient production of compounds related to 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid. This approach has led to the development of pharmacologically active compounds with significant antibacterial and antifungal activity (Mistry & Desai, 2006).

Optical Properties of Poly-Benzamides

Research has been conducted on the synthesis of poly-benzamides bearing oligothiophene, which are related to 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid. These studies focus on the optical properties and potential applications of these materials (Takagi et al., 2013).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

4-(2,5-dichlorophenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-9(14(17)18)2-4-11(8)12-7-10(15)3-5-13(12)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMPMXGZFLVNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691226
Record name 2',5'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorophenyl)-3-methylbenzoic acid

CAS RN

1261984-41-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′,5′-dichloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261984-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Dichlorophenyl)-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2,5-Dichlorophenyl)-3-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2,5-Dichlorophenyl)-3-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(2,5-Dichlorophenyl)-3-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(2,5-Dichlorophenyl)-3-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(2,5-Dichlorophenyl)-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.